

A Comparative Guide to Diethyl Pentadecanedioate and Its Alternatives in Pharmaceutical Applications

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Compound of Interest

Compound Name: *Diethyl pentadecanedioate*

Cat. No.: *B073153*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Diethyl pentadecanedioate**, with a particular focus on its prominent derivative, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, against other commonly used esters such as Diethyl adipate and Diethyl sebacate. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of esters for their specific applications.

Executive Summary

Diethyl pentadecanedioate and its derivatives are primarily utilized as intermediates in the synthesis of complex pharmaceutical molecules. The most notable application is the use of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate as a key precursor in the production of Bempedoic Acid, a novel cholesterol-lowering drug. When compared to other diesters like Diethyl adipate and Diethyl sebacate, which find broader applications as plasticizers, solvents, and components in drug delivery systems, the justification for using **Diethyl pentadecanedioate** derivatives is highly specific to the synthetic pathway of certain active pharmaceutical ingredients (APIs).

Physicochemical Properties

A comparison of the key physicochemical properties of **Diethyl pentadecanedioate** and its alternatives is crucial for determining their suitability in various formulation and synthesis protocols.

Property	Diethyl pentadecanedioate	Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate	Diethyl Adipate	Diethyl Sebacate
Molecular Formula	C ₁₉ H ₃₆ O ₄	C ₂₃ H ₄₂ O ₅	C ₁₀ H ₁₈ O ₄ [1]	C ₁₄ H ₂₆ O ₄
Molecular Weight (g/mol)	328.49	398.58 [2]	202.25 [1]	258.36
Appearance	White to off-white solid or light yellow liquid [3]	Solid (white to off-white) [4]	Colorless, oily liquid [5]	Colorless to pale yellow liquid [6]
Melting Point (°C)	Low melting point [3]	82-83 [4]	-20	1.5 [6]
Boiling Point (°C)	-	~524 (Predicted) [4]	251	306 (decomposes) [6]
Solubility	Soluble in organic solvents (ethanol, dichloromethane, chloroform); poorly soluble in water. [3]	Readily soluble in organic solvents such as ethanol, methanol, and dichloromethane.	Soluble in many organic solvents; limited solubility in water. [5]	Miscible in alcohol and oils; insoluble in water. [6]

Applications in the Pharmaceutical Industry

The application of these esters in the pharmaceutical sector varies significantly, with **Diethyl pentadecanedioate** derivatives having a more specialized role.

- **Diethyl pentadecanedioate** and its Derivatives: The primary and most well-documented use of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is as a critical intermediate in the multi-step synthesis of Bempedoic Acid.[2][7] Its specific molecular structure is designed to build the backbone of the final API.
- Diethyl Adipate: This ester is more versatile, finding use as a plasticizer for polymers in drug delivery systems, a solvent in formulations, and as an intermediate in organic synthesis.[5]
- Diethyl Sebacate: With its excellent safety profile, Diethyl sebacate is widely used as a plasticizer in pharmaceutical coatings for tablets and capsules, as well as in medical devices. [8] It also functions as a penetration enhancer in topical drug formulations.

Toxicology and Biocompatibility

A summary of the available toxicological data is presented below. It is important to note that comprehensive toxicological data for **Diethyl pentadecanedioate** and its derivatives are not as readily available as for the more commonly used adipate and sebacate esters.

Ester	Acute Oral Toxicity (LD ₅₀)	Skin Irritation	Notes
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate	Data not readily available	Data not readily available	Primarily handled in industrial synthesis settings.
Diethyl Adipate	> 8100 mg/kg (mouse)[9]	No data available[9]	Considered to have low toxicity.[5]
Diethyl Sebacate	14470 mg/kg (rat)[6]	Non-irritating at 4% solution[10]	Generally recognized as safe for use in cosmetics and pharmaceuticals.[11]
Diethyl Phthalate (for comparison)	1 to 31 g/kg (various species)[12]	Mild to slight irritation[13]	While not a direct comparator, it is a widely studied ester with known reproductive and developmental toxicity concerns.[14]

Experimental Protocols

Synthesis of Bempedoic Acid from Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

This protocol outlines the key steps in the synthesis of Bempedoic Acid starting from its diethyl ester intermediate.

Step 1: Hydrolysis of the Diethyl Ester[2]

- A solution of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in a mixture of ethanol and water is prepared.
- An aqueous solution of potassium hydroxide (KOH) is added to the ester solution.

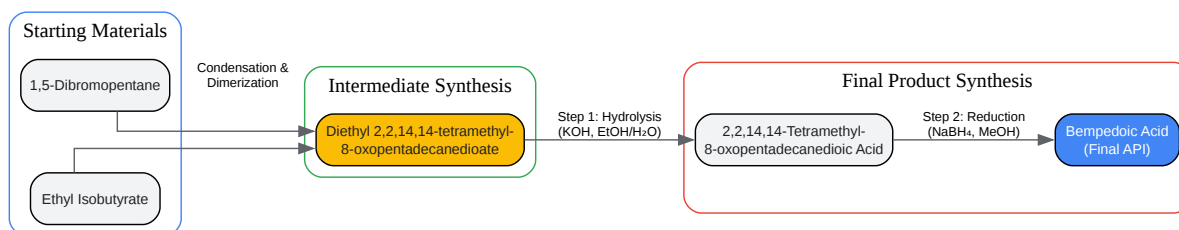
- The mixture is heated at reflux for approximately 4 hours to facilitate the saponification of the ester groups to carboxylic acids.
- After cooling, the ethanol is removed under reduced pressure.
- The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material and non-polar impurities.
- The aqueous layer is then acidified to a pH of 2 using concentrated hydrochloric acid.
- The resulting dicarboxylic acid product is extracted using an appropriate organic solvent, such as methyl tert-butyl ether.
- The organic extracts are combined, dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude dicarboxylic acid.

Step 2: Reduction of the Ketone[2]

- The dicarboxylic acid obtained from Step 1 is dissolved in methanol.
- The solution is cooled to 0 °C in an ice bath.
- Sodium borohydride (NaBH_4) is added portion-wise to the stirred solution.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the mixture is carefully quenched by the addition of water.
- The solution is acidified to a pH of 1 with concentrated hydrochloric acid.
- The final product, Bempedoic Acid, is extracted with an organic solvent (e.g., dichloromethane).
- The combined organic extracts are washed, dried, and the solvent is evaporated to yield the purified product.

Visualizations

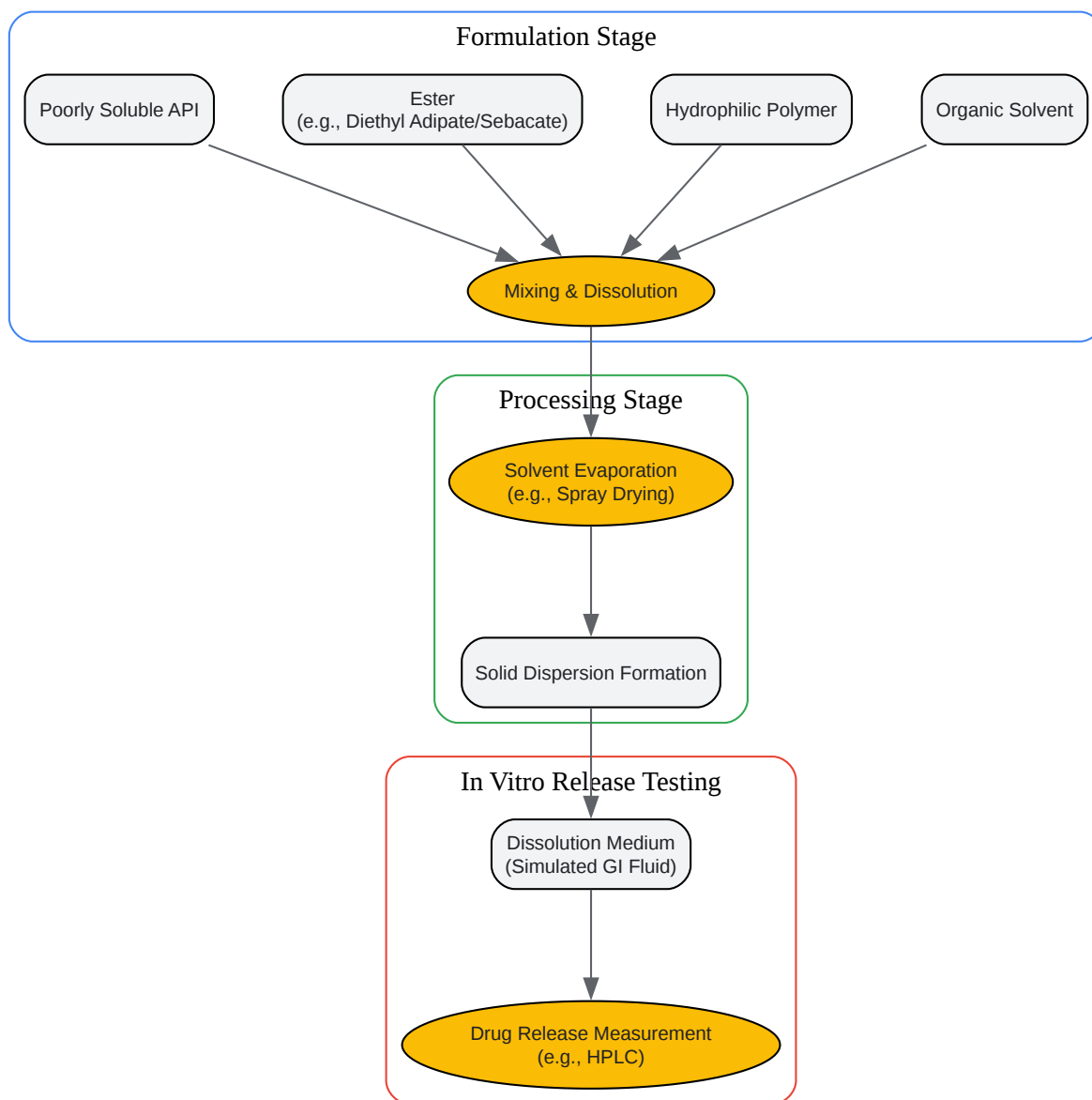
Synthesis Workflow of Bempedoic Acid



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Caption: Synthesis workflow for Bempedoic Acid.

Conceptual Workflow for Ester-Based Drug Delivery Systems



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Caption: Conceptual workflow for developing a solid dispersion drug delivery system.

Conclusion

The justification for using **Diethyl pentadecanedioate**, specifically its tetramethyl-oxo derivative, is highly context-dependent and rooted in its role as a bespoke intermediate for the synthesis of Bempedoic Acid. Its chemical structure is tailored for this specific synthetic route. In contrast, esters like Diethyl adipate and Diethyl sebacate offer broader utility in pharmaceutical formulations as plasticizers, solvents, and components of drug delivery systems, backed by more extensive toxicological data. The choice of ester should therefore be guided by the specific requirements of the application, with **Diethyl pentadecanedioate** derivatives being the preferred choice for the synthesis of targeted APIs, while Diethyl adipate and Diethyl sebacate are more suitable for formulation and drug delivery challenges.

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